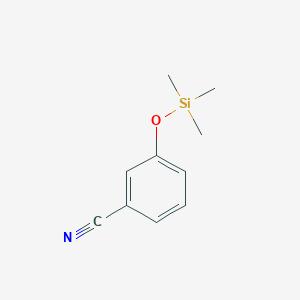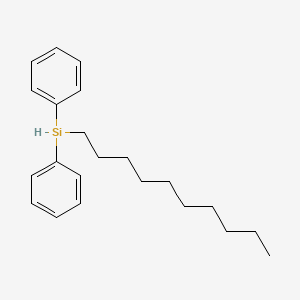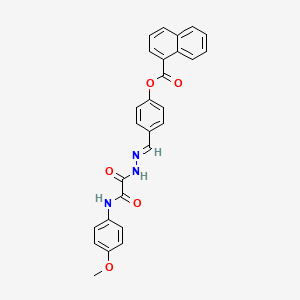
1-Ethyl-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-propylurea is an organic compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.1882 g/mol It is a derivative of urea, characterized by the presence of ethyl and propyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-3-propylurea typically involves the reaction of ethylamine and propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_3\text{H}_7\text{NCO} \rightarrow \text{C}_6\text{H}_14\text{N}_2\text{O} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The ethyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
1-Ethyl-3-propylurea can be compared with other urea derivatives, such as:
- 1-Phenyl-3-propylurea
- 1-Cyclohexyl-3-propylurea
- 1-(2-Ethylphenyl)-3-propylurea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
38014-56-1 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-ethyl-3-propylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8-6(9)7-4-2/h3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
NKIKBXIPPUUSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)







